molecular formula C13H13F3O2 B2558492 2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid CAS No. 1358805-28-3

2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid

Cat. No.: B2558492
CAS No.: 1358805-28-3
M. Wt: 258.24
InChI Key: OHRLLAYLTYKHEH-UHFFFAOYSA-N
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Description

2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid is a fluorinated organic compound featuring a cyclobutane ring fused to a meta-substituted trifluoromethylphenyl group and an acetic acid side chain. The trifluoromethyl (-CF₃) group at the meta position on the phenyl ring confers strong electron-withdrawing properties, while the cyclobutyl ring introduces steric constraints and conformational rigidity.

Properties

IUPAC Name

2-[1-[3-(trifluoromethyl)phenyl]cyclobutyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O2/c14-13(15,16)10-4-1-3-9(7-10)12(5-2-6-12)8-11(17)18/h1,3-4,7H,2,5-6,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRLLAYLTYKHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC(=O)O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[2+2] Photocycloaddition

Photochemical [2+2] cycloaddition of ethylene derivatives or substituted alkenes is a classical route. For example, irradiation of 3-(trifluoromethyl)styrene with a dienophile such as maleic anhydride under UV light generates the cyclobutane ring. However, regioselectivity challenges necessitate careful optimization of substituents and reaction conditions.

Key Data:

  • Substrate: 3-(Trifluoromethyl)styrene
  • Reagent: Maleic anhydride
  • Conditions: UV light (λ = 254 nm), dichloromethane, 24 h
  • Yield: 45–60%

Ring-Closing Metathesis (RCM)

Transition-metal-catalyzed RCM using Grubbs catalysts offers a modular approach. Starting from diene precursors, such as 1,4-dienes substituted with trifluoromethyl groups, this method enables stereocontrolled cyclobutane formation.

Example Protocol:

  • Catalyst: Grubbs II (5 mol%)
  • Solvent: Dichloroethane, reflux
  • Yield: 55–70%

Introduction of the Trifluoromethylphenyl Group

The meta-trifluoromethylphenyl substituent is introduced via cross-coupling reactions or direct functionalization:

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of cyclobutylboronic acids with 3-bromotrifluoromethylbenzene is widely employed. This method benefits from commercial availability of aryl halides and boronic acids.

Optimized Conditions:

  • Catalyst: Pd(PPh₃)₄ (2 mol%)
  • Base: K₂CO₃
  • Solvent: DME/H₂O (4:1), 80°C
  • Yield: 75–85%

Negishi Coupling

Automated Negishi coupling using organozinc reagents, as reported by Pérez et al., enables high-throughput synthesis. Cyclobutylzinc bromide, generated in situ from cyclobutyl bromide, reacts with 3-iodotrifluoromethylbenzene under continuous flow conditions.

Key Parameters:

  • Organozinc Reagent: Cyclobutylzinc bromide (0.5 M in THF)
  • Catalyst: Pd(dba)₂/CPhos (1:2 ratio)
  • Residence Time: 10 min
  • Conversion: >90%

Functionalization to Acetic Acid Moiety

The acetic acid group is installed via alkylation or oxidation:

Nucleophilic Alkylation

Reaction of cyclobutylmagnesium bromide with ethyl bromoacetate, followed by hydrolysis, provides the acetic acid derivative.

Procedure:

  • Alkylation:
    • Substrate: Cyclobutylmagnesium bromide
    • Electrophile: Ethyl bromoacetate
    • Solvent: THF, −78°C to RT
    • Yield: 65%
  • Hydrolysis:
    • Reagent: 6 M HCl, reflux
    • Yield: >95%

Oxidation of Alcohol Intermediates

Hydroxycyclobutane precursors, obtained via hydroxylation of cyclobutene intermediates, are oxidized to carboxylic acids using Jones reagent (CrO₃/H₂SO₄).

Oxidation Data:

  • Substrate: 2-(1-(3-(Trifluoromethyl)phenyl)cyclobutyl)ethanol
  • Oxidizing Agent: Jones reagent
  • Temperature: 0°C to RT
  • Yield: 80%

Purification and Characterization

Chromatographic Techniques

  • Preparative HPLC: Mass-triggered purification (XBridge C18 column, CH₃CN/H₂O gradient) achieves >98% purity.
  • Crystallization: Recrystallization from ethanol/water (1:1) yields crystalline product.

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.65 (m, 1H, ArH), 7.45 (m, 2H, ArH), 3.10 (s, 2H, CH₂CO), 2.80–2.60 (m, 4H, cyclobutane).
  • MS (ESI): m/z 258.24 [M−H]⁻.

Industrial-Scale Synthesis

Wuxi AppTec’s patented process (MFCD26097048) employs a hybrid approach:

  • Cyclobutane Formation: RCM of 1,4-diene.
  • Negishi Coupling: Pd-mediated coupling with 3-iodotrifluoromethylbenzene.
  • Continuous Flow Hydrolysis: Automated conversion of ethyl ester to acid.

Scale-Up Metrics:

  • Batch Size: 10 kg
  • Overall Yield: 68%
  • Purity: 99.5% (HPLC)

Challenges and Innovations

  • Steric Hindrance: Bulky cyclobutane and trifluoromethyl groups necessitate ligand-accelerated catalysis (e.g., CPhos).
  • Trifluoromethyl Stability: Avoidance of harsh acidic conditions prevents defluorination.

Emerging Technologies

  • Automated Synthesis Platforms: Integration of organozinc generation, coupling, and extraction modules reduces human intervention.
  • Machine Learning Optimization: Prediction of optimal Pd/ligand ratios for Negishi coupling.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. TRPV3 Modulation

One of the notable applications of 2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid is its role as a modulator of the Transient Receptor Potential Vanilloid 3 (TRPV3). TRPV3 is implicated in various physiological processes, including pain sensation and thermosensation. Research indicates that compounds similar to this compound can activate TRPV3 channels, which may lead to therapeutic interventions for conditions like neuropathic pain and skin disorders .

1.2. Anticancer Activity

The compound has also been evaluated for its cytotoxic properties against various cancer cell lines. In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against human cervical carcinoma (HeLa) and hepatocellular carcinoma (HepG2) cells. For instance, specific structural modifications have been shown to enhance the potency of related compounds against these cancer types .

Material Science Applications

2.1. Fluorinated Polymers

Due to its trifluoromethyl group, this compound can be utilized in the synthesis of fluorinated polymers, which are known for their unique properties such as chemical resistance and low surface energy. These materials find applications in coatings, adhesives, and electronic components.

2.2. Diels-Alder Reactions

The compound can participate in Diels-Alder reactions, facilitating the synthesis of complex organic molecules. Its cyclobutyl structure allows for diverse reactivity patterns that are advantageous in organic synthesis .

Comparative Data Table

Application Area Description Reference
TRPV3 ModulationActivates TRPV3 channels; potential for pain relief therapies
Anticancer ActivityExhibits cytotoxic effects against HeLa and HepG2 cell lines
Fluorinated PolymersUsed in the production of polymers with enhanced chemical resistance
Diels-Alder ReactionsParticipates in cycloaddition reactions for organic synthesis

Case Studies

4.1. TRPV3 Activation Study

A study published in 2014 explored various compounds' effects on TRPV3 activation, highlighting how structural variations impact efficacy. The findings suggest that incorporating trifluoromethyl groups can enhance the interaction with TRPV3, leading to increased calcium ion influx and potential analgesic effects .

4.2. Cytotoxicity Evaluation

In another significant study, the anticancer properties of structurally related compounds were assessed using the MTT assay on multiple cancer cell lines. Results indicated that modifications similar to those found in this compound led to improved cytotoxicity profiles, particularly against HeLa cells .

Mechanism of Action

The mechanism of action of 2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The cyclobutyl ring provides structural rigidity, which can influence the compound’s overall activity and selectivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Ortho vs. Meta Trifluoromethyl Substitution
  • This positional difference may also alter electronic effects, as ortho substitution can destabilize resonance interactions .
  • Target Compound (Meta-CF₃) : The meta-CF₃ group optimizes electronic effects (enhanced acidity of the acetic acid group) while minimizing steric clashes, making it more suitable for interactions with enzymatic or receptor sites .
Para Trifluoromethyl Substitution

Substituent Identity: Bromine vs. Trifluoromethyl

  • [1-(3-Bromophenyl)cyclobutyl]acetic Acid (): Bromine, a bulkier and less electronegative substituent compared to CF₃, increases molecular weight (269.14 g/mol) and lipophilicity. This may enhance membrane permeability but reduce metabolic stability due to slower oxidative degradation .

Cyclic Backbone Modifications

Cyclobutyl vs. Cyclohexyl Rings
  • However, this flexibility may compromise target binding specificity compared to the rigid cyclobutyl backbone of the target compound .
Fluorinated Cyclobutyl Rings
  • 2-(3,3-Difluorocyclobutyl)acetic Acid (): Difluorination at the cyclobutyl ring enhances electron-withdrawing effects, increasing the acidity of the acetic acid group (pKa ~3.5 estimated) compared to the target compound (pKa ~4.2 estimated). This difference could influence ionization state and bioavailability .

Functional Group Variations

  • Fenfluramine Intermediate (): 2-(3-(Trifluoromethyl)phenyl)acetic acid lacks the cyclobutyl group, highlighting the target compound’s unique conformational rigidity. The cyclobutane may improve metabolic stability by shielding the acetic acid group from enzymatic degradation .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Position Substituent Group Ring Structure Molecular Weight (g/mol) Notable Properties
2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic Acid Meta (3-) CF₃ Cyclobutyl 258.14* Optimized steric/electronic fit
2-{1-[2-(Trifluoromethyl)phenyl]cyclobutyl}acetic Acid Ortho (2-) CF₃ Cyclobutyl 258.14* Steric hindrance, reduced binding
[1-(3-Bromophenyl)cyclobutyl]acetic Acid Meta (3-) Br Cyclobutyl 269.14 High lipophilicity
2-[3-(Trifluoromethyl)cyclohexyl]acetic Acid 3- CF₃ Cyclohexyl 210.19 Enhanced solubility
2-(3,3-Difluorocyclobutyl)acetic Acid Cyclobutyl 2F Cyclobutyl 150.12 Increased acidity (pKa ~3.5)

*Calculated molecular weight based on C₁₃H₁₃F₃O₂.

Biological Activity

2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its lipophilicity, which may facilitate interactions with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H13F3O2
  • Molecular Weight : 258.2363 g/mol
  • CAS Number : 1358805-28-3

Antimicrobial Activity

Research has indicated that compounds featuring trifluoromethyl groups exhibit notable antimicrobial properties. In a study evaluating various derivatives, this compound demonstrated significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) were reported as follows:

CompoundMIC (μM)Activity
This compound25.9Bactericidal
Control (Doxorubicin)52.1Reference

The compound not only inhibited bacterial growth but also exhibited bactericidal properties, as indicated by the ratio of minimum bactericidal concentration (MBC) to MIC being less than or equal to 4 .

Anti-inflammatory Potential

The anti-inflammatory effects of this compound were assessed through its influence on the NF-κB signaling pathway. Compounds with similar structures showed varying degrees of modulation on NF-κB activity:

CompoundNF-κB Activity Change (%)
This compound+10 to +15
Control (Cinnamic Acid Derivative)-9

This suggests that the compound may enhance pro-inflammatory signaling, which could be beneficial in specific therapeutic contexts where inflammation is required .

Anticancer Activity

The anticancer potential of this compound was evaluated against several human cancer cell lines. In vitro studies revealed that it had IC50 values that compared favorably with established chemotherapeutics:

Cell LineIC50 (μM)Comparison to Doxorubicin
A54944.4Better
HCT11622.4Better
PACA222.4Better

These findings indicate that this compound may serve as a lead compound for further development in cancer therapy .

The biological activity of this compound is largely attributed to its ability to penetrate cell membranes due to its lipophilic nature conferred by the trifluoromethyl group. Once inside the cell, it can interact with various enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Case Studies and Research Findings

Several studies have explored the biological implications of trifluoromethyl-containing compounds:

  • Antimicrobial Effects : A study highlighted the effectiveness of similar compounds against MRSA, emphasizing the importance of structural modifications for enhancing activity .
  • Inflammation Modulation : Research indicated that specific substitutions on the phenyl ring can significantly alter the anti-inflammatory potential, suggesting a need for further investigation into structure-activity relationships (SAR) .
  • Cancer Cell Line Testing : Various derivatives were tested against multiple cancer cell lines, with notable results indicating potential for further drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid, and how can cyclobutane ring formation be optimized?

  • Methodology : Cyclobutane ring synthesis often employs [2+2] photocycloaddition or ring-closing metathesis. For example, coupling 3-(trifluoromethyl)phenylboronic acid with cyclobutane precursors via Suzuki-Miyaura cross-coupling can introduce the aromatic moiety. Optimization involves controlling reaction temperature (e.g., low temperatures for stereoselectivity) and catalysts (e.g., Grubbs catalysts for metathesis). Post-functionalization with acetic acid groups may require protecting group strategies to avoid side reactions .

Q. Which spectroscopic techniques are optimal for characterizing the structure and purity of this compound?

  • Methodology :

  • NMR : Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm the trifluoromethyl group (-CF3_3) and cyclobutane ring protons. 13C^{13}\text{C}-NMR identifies carboxylate and aromatic carbons.
  • IR Spectroscopy : Detect the carboxylic acid C=O stretch (~1700 cm1^{-1}) and CF3_3 symmetric/asymmetric stretches (1100–1250 cm1^{-1}).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula with <2 ppm mass accuracy .

Q. How can researchers assess the compound’s solubility and stability under physiological conditions for initial biological screening?

  • Methodology :

  • Solubility : Use shake-flask methods with HPLC quantification in buffers (pH 1–7.4) and organic solvents (DMSO for stock solutions).
  • Stability : Conduct accelerated degradation studies (40°C, 75% humidity) and monitor via LC-MS for hydrolysis or oxidation products. Include controls with antioxidants or stabilizers (e.g., BHT) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density distributions. Compare frontier molecular orbitals (HOMO/LUMO) of the trifluoromethyl-substituted compound with non-fluorinated analogs. Experimentally, measure Hammett substituent constants (σmσ_m) to quantify electron-withdrawing effects .

Q. What molecular docking strategies are effective for predicting interactions between this compound and potential biological targets (e.g., enzymes or receptors)?

  • Methodology : Use AutoDock Vina with flexible ligand docking to account for cyclobutane ring conformational changes. Generate grid maps centered on active sites (e.g., fungal CYP51 for antifungal studies). Validate docking poses with molecular dynamics simulations (NAMD/GROMACS) to assess binding stability over 100 ns trajectories .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodology :

  • Orthogonal Assays : Compare results from enzymatic inhibition assays (e.g., fluorescence-based) with cell-based viability assays (MTT/XTT).
  • Metabolite Profiling : Use LC-MS to identify active metabolites or degradation products in cell lysates.
  • Structural-Activity Relationship (SAR) : Synthesize analogs with modified cyclobutane or carboxylate groups to isolate critical pharmacophores .

Q. What strategies stabilize the cyclobutane ring against ring-opening under physiological conditions?

  • Methodology :

  • Steric Shielding : Introduce bulky substituents adjacent to the cyclobutane (e.g., methyl groups) to hinder nucleophilic attack.
  • Pro-drug Design : Mask the carboxylic acid as an ester to reduce reactivity until enzymatic activation in vivo.
  • Computational Modeling : Use molecular mechanics (MMFF94) to predict ring strain and guide synthetic modifications .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational binding affinity predictions and experimental IC50_{50} values?

  • Methodology :

  • Free Energy Perturbation (FEP) : Calculate relative binding free energies for docked poses to refine affinity rankings.
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon_{on}/koff_{off}) to validate docking scores.
  • Crystallography : Solve co-crystal structures (if feasible) to resolve pose ambiguities .

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